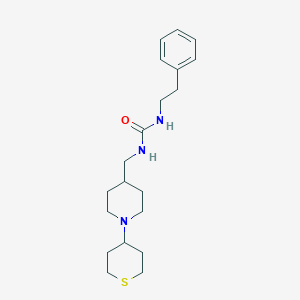

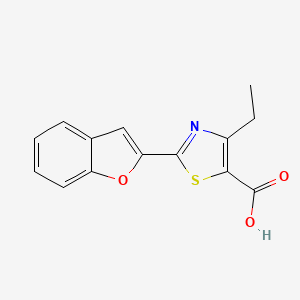

![molecular formula C17H12N2O3S B2523098 (E)-4-(benzo[d][1,3]dioxol-5-ilmetilen)-2-mercapto-1-fenil-1H-imidazol-5(4H)-ona CAS No. 325995-44-6](/img/structure/B2523098.png)

(E)-4-(benzo[d][1,3]dioxol-5-ilmetilen)-2-mercapto-1-fenil-1H-imidazol-5(4H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one is a useful research compound. Its molecular formula is C17H12N2O3S and its molecular weight is 324.35. The purity is usually 95%.

BenchChem offers high-quality (E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Total de Alcaloides de Bencilisoquinolina

Este compuesto juega un papel crucial en la síntesis total de alcaloides de bencilisoquinolina de aporfinas, coptisinas y dibenzopirrocolineas . La estrategia se basa en la conocida arilación catalizada por Pd para establecer el marco de aporfina, y la hidrogenación asimétrica de Noyori seguida de resolución diastereoselectiva para lograr una excelente enantioselectividad .

Actividad Anticancerígena

Se ha diseñado una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan unidades heteroarílicas fusionadas en N-3, basadas en informes de la literatura sobre la actividad de los indoles contra varias líneas celulares cancerosas . Estos compuestos se han sintetizado mediante un acoplamiento cruzado C-N catalizado por Pd y se ha evaluado su actividad anticancerígena contra líneas celulares cancerosas de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) .

Arresto del Ciclo Celular e Inducción de la Apoptosis

Estudios mecanísticos adicionales revelaron que estos compuestos provocaron el arresto del ciclo celular en la fase S e indujeron la apoptosis en las células cancerosas CCRF-CEM .

Síntesis de Compuestos de Organoselenio

Se ha informado una síntesis expedita de nuevos compuestos de organoselenio que incorporan la subunidad benzo[d][1,3]dioxol . Todos estos compuestos recién sintetizados se han caracterizado mediante análisis elemental y diversas técnicas espectroscópicas .

Desarrollo de Análogos Más Activos

Estos 1-benzo[1,3]dioxol-5-il-3-N-heteroaril indoles pueden servir como plantilla para una mayor optimización para obtener análogos más activos y desarrollar una comprensión completa de las relaciones estructura-actividad de las moléculas anticancerígenas de indol .

Unificación de Rutas Sintéticas

Este trabajo también representa la primera unificación de rutas sintéticas para la síntesis total de aporfinas, coptisinas y dibenzopirrocolineas de tipo benzo[d][1,3]dioxol .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. It is synthesized via a pd-catalyzed c-n cross-coupling , which suggests that it may interact with its targets through a similar mechanism

Biochemical Pathways

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Compounds with similar structures have been shown to have anticancer activity against various cancer cell lines . This suggests that this compound may have similar effects.

Propiedades

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-16-13(8-11-6-7-14-15(9-11)22-10-21-14)18-17(23)19(16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,23)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSOPOIXPRHSOB-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

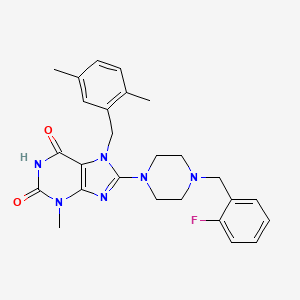

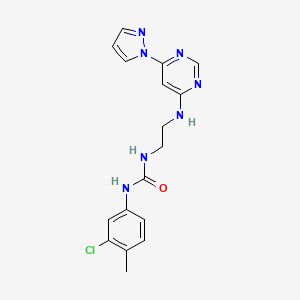

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)

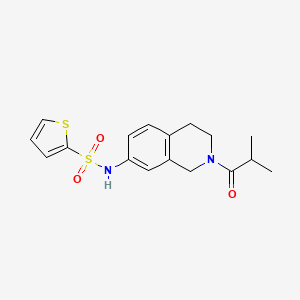

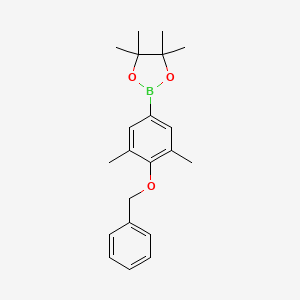

![N-(3-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523027.png)

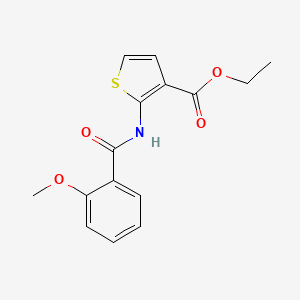

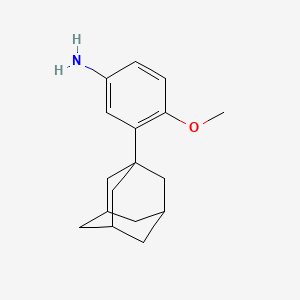

![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)

![3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523029.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)